7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine
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Overview
Description
7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine is an organic compound that features a boron-containing dioxaborinane ring fused to a benzodioxepine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine typically involves the reaction of a suitable precursor with boronic acid derivatives. One common method includes the use of phenylboronic acid neopentylglycol ester as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of organic solvents such as methanol and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and cost-effectiveness, with considerations for scalability and environmental impact. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and reducing waste.
Chemical Reactions Analysis
Types of Reactions
7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
- 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole
- 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
Uniqueness
7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine is unique due to its specific structural features, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-14(2)9-18-15(19-10-14)11-4-5-12-13(8-11)17-7-3-6-16-12/h4-5,8H,3,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIMQENSJUHHHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)OCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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